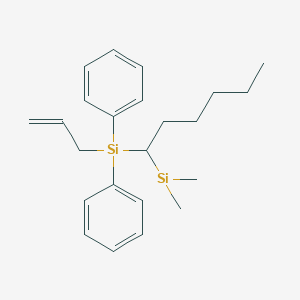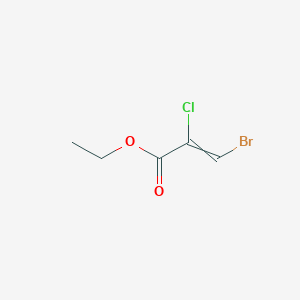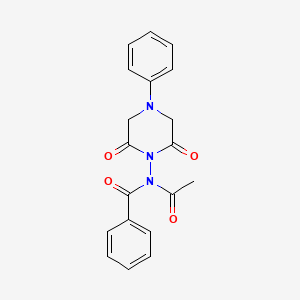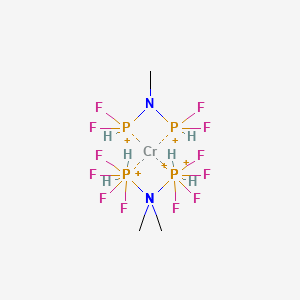
1,8-Octanediamine, N,N'-bis(2-chloro-6-methoxy-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is a synthetic compound derived from 1,8-octanediamine and acridine derivatives. It is known for its potential applications in medicinal chemistry, particularly in the development of DNA intercalating agents. The compound’s structure includes two acridine moieties attached to the octanediamine backbone, which allows it to interact with DNA molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- involves the reaction of 1,8-octanediamine with 2-chloro-6-methoxy-9-acridinyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 1,8-octanediamine involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180 °C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The acridine moieties can participate in redox reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the acridine moieties, which can alter the compound’s interaction with DNA.
Aplicaciones Científicas De Investigación
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and associated enzymes involved in replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- Bis(3-aminopropyl)amine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
- N,N’-bis(3-amino-propyl)piperazine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)-
Uniqueness
1,8-Octanediamine, N,N’-bis(2-chloro-6-methoxy-9-acridinyl)- is unique due to its longer aliphatic chain, which provides greater flexibility and potentially stronger interactions with DNA compared to shorter-chain analogs. This can result in enhanced cytostatic activity and improved efficacy in biological applications .
Propiedades
Número CAS |
64955-59-5 |
|---|---|
Fórmula molecular |
C36H36Cl2N4O2 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
N,N'-bis(2-chloro-6-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H36Cl2N4O2/c1-43-25-11-13-27-33(21-25)41-31-15-9-23(37)19-29(31)35(27)39-17-7-5-3-4-6-8-18-40-36-28-14-12-26(44-2)22-34(28)42-32-16-10-24(38)20-30(32)36/h9-16,19-22H,3-8,17-18H2,1-2H3,(H,39,41)(H,40,42) |
Clave InChI |
UGXUTRRRMCSNJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)Cl)NCCCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
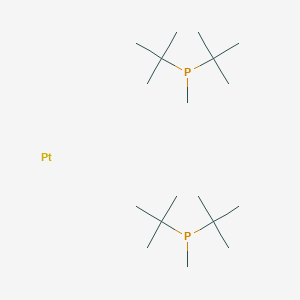
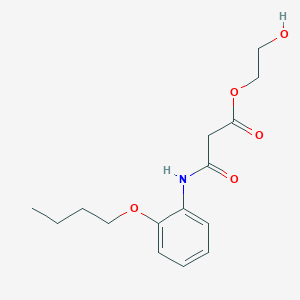
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

